

Standard Operating Procedure for AMG 580 PET Imaging

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For Researchers, Scientists, and Drug Development Professionals

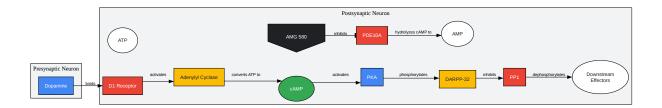
Application Notes

AMG 580 is a novel, selective small-molecule antagonist of Phosphodiesterase 10A (PDE10A) that can be radiolabeled with fluorine-18 ([18F]AMG 580) for use as a positron emission tomography (PET) tracer.[1] PDE10A is an enzyme primarily expressed in the striatum of the brain and is involved in the regulation of cyclic nucleotide signaling. Inhibition of PDE10A is a therapeutic target for various neuropsychiatric disorders. [18F]AMG 580 PET imaging allows for the non-invasive in vivo quantification and visualization of PDE10A expression and can be utilized to measure target engagement of therapeutic PDE10A inhibitors.[1]

This document provides a standardized operating procedure for conducting [18F]AMG 580 PET imaging studies in a research and clinical trial setting. Adherence to this SOP will ensure data consistency and reliability across different imaging sites.

Signaling Pathway





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Caption: PDE10A signaling pathway and the inhibitory action of AMG 580.

Experimental Protocols Subject Screening and Preparation

A comprehensive screening process should be conducted to ensure subject safety and data quality.

Inclusion Criteria:

- Healthy volunteers or patients with a confirmed diagnosis relevant to PDE10A pharmacology.
- Age and gender as specified by the study protocol.
- Ability to provide informed consent.
- Ability to tolerate the PET imaging procedure.

Exclusion Criteria:



- · Pregnancy or breastfeeding.
- · History of claustrophobia.
- Contraindications to MRI (if applicable for anatomical co-registration).
- Use of medications known to interact with PDE10A within a specified washout period.

Preparation Protocol:

- Subjects should fast for a minimum of 4-6 hours prior to radiotracer injection to minimize potential metabolic effects on tracer uptake.
- Subjects should be well-hydrated.
- A peripheral intravenous catheter should be inserted for radiotracer administration.
- Subjects should be comfortably positioned on the scanner bed to minimize movement during the scan.

[18F]AMG 580 Radiotracer Administration

Parameter	Recommendation	
Radiotracer	[18F]AMG 580	
Route of Administration	Intravenous (IV) bolus injection	
Injected Dose	5 - 10 mCi (185 - 370 MBq)	
Injection Volume	< 10 mL	
Injection Duration	30 - 60 seconds, followed by a saline flush	

PET/CT or PET/MR Imaging Acquisition

Scanner Calibration:

 The PET scanner must be well-calibrated according to the manufacturer's guidelines to ensure accurate quantification of tracer uptake.



Imaging Protocol:

- A low-dose CT or an MRI scan should be performed for attenuation correction and anatomical co-registration.
- Dynamic PET scanning should commence simultaneously with the IV bolus injection of [18F]AMG 580.
- The total scan duration should be at least 90 minutes to capture the full kinetic profile of the tracer.

Parameter	Recommendation	
Scanner Type	High-resolution PET/CT or PET/MR scanner	
Scan Type	Dynamic 3D acquisition	
Scan Duration	90 - 120 minutes	
Framing Scheme	A series of short frames at the beginning, followed by progressively longer frames (e.g., 6 x 30s, 3 x 1min, 2 x 2min, 8 x 5min, 3 x 10min)	
Reconstruction Algorithm	OSEM (Ordered Subsets Expectation Maximization) or similar iterative reconstruction method	

Data Analysis

Image Pre-processing:

- All PET frames should be corrected for motion.
- PET images should be co-registered to the anatomical MRI or CT scan.

Kinetic Modeling:

• Time-activity curves (TACs) should be generated for various brain regions of interest (ROIs), particularly the striatum (caudate and putamen) and a reference region with low PDE10A



expression (e.g., cerebellum).

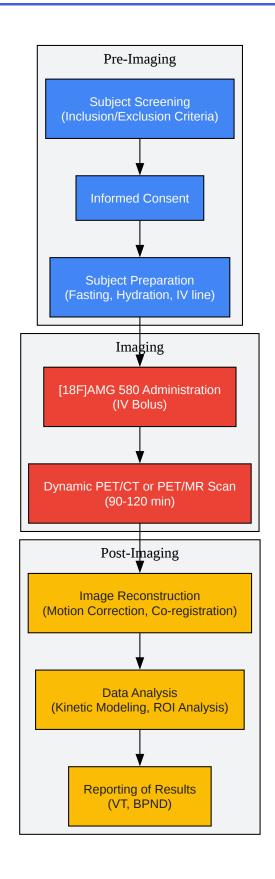
 The distribution volume (VT) or binding potential (BPND) should be calculated using appropriate kinetic models, such as the Logan graphical analysis or a simplified reference tissue model (SRTM).

Quantitative Data Summary:

Parameter	Description	Typical Value Range (Non- human primate studies)[2]
Striatal Uptake	High tracer accumulation in the striatum is expected due to high PDE10A expression.[2]	Varies depending on species and methodology.
Cerebellar Uptake	Low tracer uptake is expected, making it a suitable reference region.	Varies depending on species and methodology.
Binding Potential (BPND)	A measure of the density of available PDE10A receptors.	To be determined in human studies.

Experimental Workflow





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Caption: Experimental workflow for AMG 580 PET imaging studies.



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References

- 1. AMG 580: a novel small molecule phosphodiesterase 10A (PDE10A) positron emission tomography tracer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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